4-(Ethoxycarbonyl)phenylzinc iodide

Catalog No.
S1538294
CAS No.
131379-16-3
M.F
C9H9IO2Zn
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Ethoxycarbonyl)phenylzinc iodide

CAS Number

131379-16-3

Product Name

4-(Ethoxycarbonyl)phenylzinc iodide

IUPAC Name

ethyl benzoate;iodozinc(1+)

Molecular Formula

C9H9IO2Zn

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

DVAYVJGYZRYJEV-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I

Canonical SMILES

CCOC(=O)C1=CC=[C-]C=C1.[Zn+2].[I-]

Organic Synthesis

4-(Ethoxycarbonyl)phenylzinc iodide is a valuable reagent in organic synthesis, particularly for its application in transition metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon bonds between an organic fragment bonded to the zinc atom (Zincule) and another organic molecule containing an unsaturated functional group, typically an aryl halide or vinyl halide [].

The presence of the ethoxycarbonyl group (COOCH2CH3) at the 4th position of the phenyl ring makes 4-(Ethoxycarbonyl)phenylzinc iodide an attractive building block for the synthesis of molecules containing an ester functionality. The zinc-carbon bond in 4-(Ethoxycarbonyl)phenylzinc iodide is reactive and readily undergoes transmetalation with transition metal catalysts like palladium or nickel, enabling the formation of complex organic molecules [].

Indazole Derived Glucagon Receptor Antagonists

4-(Ethoxycarbonyl)phenylzinc iodide has been employed as a starting material for the synthesis of indazole derived glucagon receptor antagonists []. Glucagon is a hormone that plays a key role in regulating blood sugar levels. Glucagon receptor antagonists are a class of drugs being investigated for their potential therapeutic effects in type 2 diabetes []. By selectively blocking the glucagon receptor, these drugs can help regulate blood sugar levels. Studies have shown that indazole derivatives containing an ester group exhibit antagonistic activity towards the glucagon receptor []. 4-(Ethoxycarbonyl)phenylzinc iodide provides a convenient way to introduce the desired ester functionality and the phenyl ring into the indazole scaffold, facilitating the development of novel glucagon receptor antagonists.

4-(Ethoxycarbonyl)phenylzinc iodide is an organometallic compound with the molecular formula C9H9IO2ZnC_9H_9IO_2Zn and a molecular weight of 341.46 g/mol. It is characterized by its ethoxycarbonyl group attached to a phenyl ring, making it a versatile reagent in organic synthesis. This compound is sensitive to air and reacts with water, necessitating careful handling and storage under inert conditions, typically at temperatures between 2-8 °C .

4-(Ethoxycarbonyl)phenylzinc iodide serves as a substrate in various transition metal-catalyzed cross-coupling reactions. Notably, it can react with unsaturated thioethers and thiomethyl-substituted nitrogen heterocycles. It has been utilized in the synthesis of 5-aryl-2-furaldehydes through palladium-catalyzed reactions with 5-bromo-2-furaldehyde . The compound also participates in reactions with methyl halides under the influence of Rh(I) complexes, showcasing its utility in forming carbon-carbon bonds .

While specific biological activity data for 4-(Ethoxycarbonyl)phenylzinc iodide is limited, its role as an intermediate in the synthesis of pharmaceutical compounds suggests potential relevance in medicinal chemistry. Its derivatives may exhibit biological properties, particularly those related to glucagon receptor antagonism, which could be explored further in drug development contexts .

The synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide typically involves the reaction of ethyl 4-iodobenzoate with zinc metal or zinc salts under controlled conditions. This process may include the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The formation of organozinc compounds via direct insertion methods has been reported, allowing for efficient generation of functionalized organozinc species .

This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical chemistry. Its applications include:

  • Cross-Coupling Reactions: As a substrate for synthesizing complex organic molecules.
  • Synthesis of Pharmaceutical Intermediates: Particularly for compounds targeting glucagon receptors.
  • Catalyzed Reactions: Involving arylzinc compounds for various organic transformations .

Interaction studies involving 4-(Ethoxycarbonyl)phenylzinc iodide often focus on its reactivity with other electrophiles in cross-coupling reactions. The compound's ability to engage in reactions with methyl halides and other substrates under different catalytic conditions highlights its versatility and importance in synthetic organic chemistry .

Several compounds share structural or functional similarities with 4-(Ethoxycarbonyl)phenylzinc iodide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-(Methoxycarbonyl)phenylzinc iodideC9H9IO2ZnUtilized in different catalytic reactions involving methoxy groups.
Phenylzinc iodideC6H5ZnIA simpler structure without the ethoxycarbonyl group; widely used in basic organozinc chemistry.
2-(Methoxycarbonyl)phenylzinc iodideC9H9IO2ZnSimilar reactivity but different positional substitution on the phenyl ring.

The unique aspect of 4-(Ethoxycarbonyl)phenylzinc iodide lies in its specific functionalization that allows for targeted reactivity and applications in more complex synthetic pathways compared to simpler or differently substituted arylzinc compounds .

Dates

Modify: 2023-08-15

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